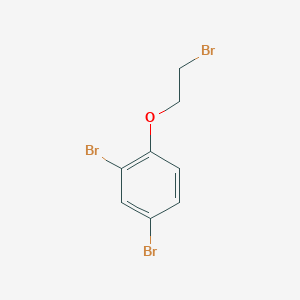

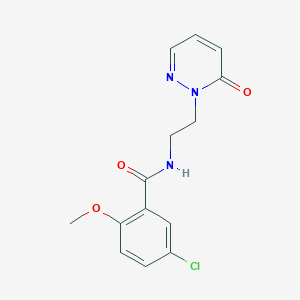

![molecular formula C11H14FNO2 B2695184 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2200611-31-8](/img/structure/B2695184.png)

3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. The Lewis basicity of the ligand determines the reactivity of the boron reagent . Furthermore, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula, molecular weight, and other parameters . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Wissenschaftliche Forschungsanwendungen

Regioselective Functionalization and CH Acidity

- Regioselective Deprotonation and Functionalization: A study by Hedidi et al. (2016) demonstrated the deprotometalation of methoxy- and fluoro-pyridines using a mixed lithium-zinc combination. This process allowed for efficient functionalization at specific positions on the pyridine ring, revealing insights into regioselectivity and the influence of CH acidity on these reactions. The research highlights the synthetic utility of fluoro-pyridines in creating complex molecular architectures (Hedidi et al., 2016).

Drug Design and Kinase Inhibition

- c-Met Kinase Inhibitors: Caballero et al. (2011) conducted docking and QSAR studies on derivatives including 3-fluoro-pyridine compounds as c-Met kinase inhibitors. This work provided valuable insights into the molecular features contributing to high inhibitory activity, showcasing the potential of these compounds in therapeutic applications (Caballero et al., 2011).

Radiotracer Development for Imaging

- Nicotinic Acetylcholine Receptors Imaging: Horti et al. (1998) synthesized a radiotracer, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying nicotinic acetylcholine receptors. This work underscores the application of fluoro-pyridine derivatives in developing diagnostic tools for neurological research (Horti et al., 1998).

Chemical Sensing and Material Science

- Fluorescent Chemosensors for Metal Ions: Li et al. (2014) developed a fluorescent sensor using a pyridine derivative, which showed selective sensitivity towards Zn(2+) over other cations. This research illustrates the role of pyridine derivatives in creating sensors for environmental and biological applications (Li et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine” and similar compounds are promising. They are being studied for their potential applications in the development of new therapies . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Wirkmechanismus

Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased .

Eigenschaften

IUPAC Name |

3-fluoro-2-(oxan-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-10-4-1-5-13-11(10)15-8-9-3-2-6-14-7-9/h1,4-5,9H,2-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQHEPSUUOMYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

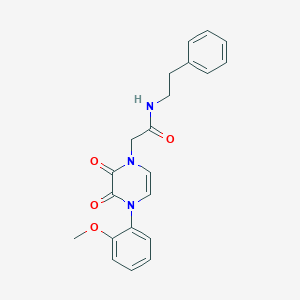

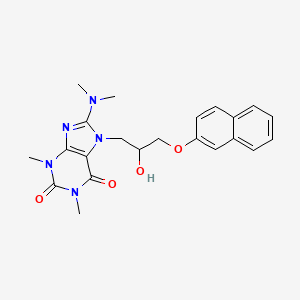

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

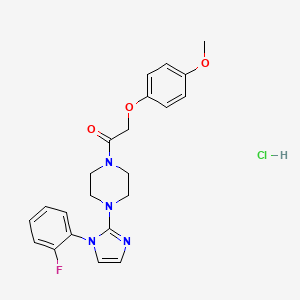

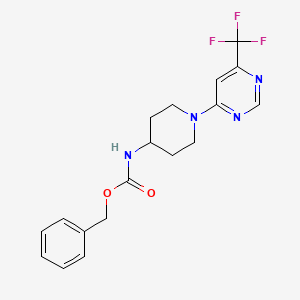

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)

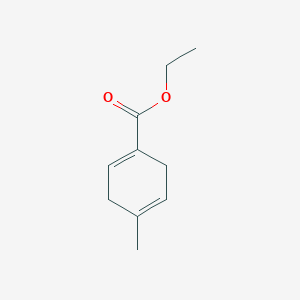

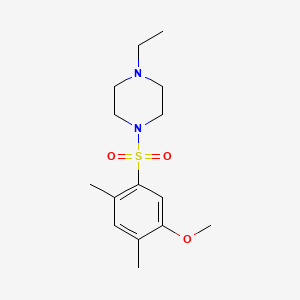

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)